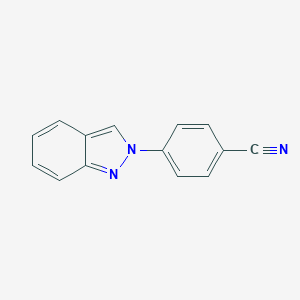
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is a novel compound with potential applications in scientific research. It belongs to the class of sulfonamides and is known for its unique chemical structure and properties.
Scientific Research Applications
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. It can be used as a lead compound for the development of new drugs targeting specific biological pathways. It can also be used to study the interactions between proteins and small molecules, as well as their effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is not fully understood. However, it is believed to act as an inhibitor of certain enzymes and proteins involved in cellular processes such as DNA replication, cell division, and apoptosis. It may also modulate the activity of certain receptors and ion channels, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
Studies have shown that 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone has various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of certain enzymes and proteins. It may also have neuroprotective effects and modulate the immune system.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone in lab experiments is its unique chemical structure and properties. It has a high degree of selectivity and potency, making it an ideal lead compound for drug development. However, its limitations include its low solubility in water and its potential toxicity in high doses.
Future Directions
There are many potential future directions for research on 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone. These include further studies on its mechanism of action, its potential as a drug candidate for various diseases, and its applications in other scientific research fields such as neuroscience and immunology. Additionally, research on the synthesis of analogs and derivatives of this compound may lead to the development of new and improved compounds with enhanced properties and potential therapeutic applications.
Conclusion
In conclusion, 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone is a novel compound with potential applications in various scientific research fields. Its unique chemical structure and properties make it an ideal lead compound for drug development, and its potential as a therapeutic agent for various diseases warrants further investigation.
Synthesis Methods
The synthesis of 1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone involves the reaction of 2-(4-methylquinolin-2-ylsulfanyl)acetic acid with 1,3-benzodioxole-5-carbonyl chloride in the presence of a base. The reaction results in the formation of the desired compound, which can be purified using standard techniques.
properties
Product Name |
1-(1,3-Benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
|---|---|
Molecular Formula |
C19H15NO3S |
Molecular Weight |
337.4 g/mol |
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-2-(4-methylquinolin-2-yl)sulfanylethanone |
InChI |
InChI=1S/C19H15NO3S/c1-12-8-19(20-15-5-3-2-4-14(12)15)24-10-16(21)13-6-7-17-18(9-13)23-11-22-17/h2-9H,10-11H2,1H3 |
InChI Key |
WLQLQOARHVMJPU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)SCC(=O)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(2-naphthyloxy)methyl]-N-propylbenzamide](/img/structure/B258462.png)

![methyl 2-(benzoylamino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B258464.png)
![N-cyclopentyl-5-[(2-naphthyloxy)methyl]-2-furamide](/img/structure/B258465.png)




![2-(4-methylphenyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258478.png)
![2-phenyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B258479.png)
![N-[4-(piperidinosulfonyl)phenyl]tetrahydro-2-furancarboxamide](/img/structure/B258480.png)
![N-(2-furylmethyl)-2-{[4-methyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B258483.png)

![N-(3,5-dichlorophenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]methanesulfonamide](/img/structure/B258487.png)